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Compound of Interest

Compound Name: Rhodinyl propionate
CAS No.: 105-89-5
Cat. No.: B089866
Get Quote
. J

Executive Technical Summary

Rhodinyl Propionate is a high-value terpene ester used in fragrance and flavor formulation for
its deep, leafy-rose profile.[1] In strict chemical nomenclature, it refers to 3,7-dimethyl-7-octen-
1-yl propionate (the a-isomer), possessing a terminal methylene group.[1] However,
commercial supplies frequently contain or consist of Citronellyl Propionate (3,7-dimethyl-6-
octen-1-yl propionate, the [3-isomer).[1]

Accurate spectroscopic analysis requires distinguishing the terminal alkene of the rhodinyl form
from the trisubstituted internal alkene of the citronellyl form. This guide provides the definitive
data to resolve these isomers using NMR, IR, and Mass Spectrometry.

Chemical Identity
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Rhodinyl Propionate (- Citronellyl Propionate (f3-
Parameter

Isomer) Isomer)
CAS Number 105-89-5 141-14-0

3,7-dimethyl-7-octen-1-yl 3,7-dimethyl-6-octen-1-yl
IUPAC Name ) )

propionate propionate

Terminal Alkene ( Internal Alkene (
Structure

) )
Molecular Formula
MW 212.33 g/mol 212.33 g/mol

Experimental Protocols (Sample Preparation)

Reliable data acquisition depends on standardized sample preparation to minimize solvent

effects and hydrolysis.

NMR Sample Preparation

Objective: Eliminate concentration-dependent shifts and prevent ester hydrolysis.

Solvent: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS as an internal standard.

Concentration: Prepare a 15-20 mg/mL solution.
o Why: Higher concentrations can cause viscosity broadening; lower concentrations reduce

signal-to-noise.[1]

Vessel: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field
homogeneity.

Filtration: If the sample appears cloudy (common with aged terpene esters due to
polymerization), filter through a 0.2 um PTFE syringe filter into the tube.
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GC-MS Sample Preparation

Objective: Prevent thermal degradation of the ester during injection.
e Solvent: Dilute 10 pL of neat oil into 10 mL of HPLC-grade Hexane or Dichloromethane.
» Concentration: Final concentration approx. 1000 ppm.
e Inlet Conditions: Split injection (50:1 or 100:1) at 250°C.

o Caution: Avoid acidic solvents which can catalyze the isomerization of the double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive method for authentication is

NMR, specifically observing the olefinic region (4.5-5.2 ppm).

Comparative NMR Data (500 MHz, )
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Rhodinyl Citronellyl
Position /| Group Propionate (a- Propionate (f3- Multiplicity
Isomer) Isomer)

4.69 & 4.66 ppm
] 5.08 ppm (Internal
(Terminal

Olefinic Protons Multiplet / Triplet
)
)
Triplet (
Ester 4.11 ppm 4.10 ppm
)
. Quartet (
Propionate 2.32 ppm 2.31 ppm
)
) ) 1.68 & 1.60 ppm
Allylic Methyl 1.71 ppm (Singlet) ] on
(Singlets)
] Triplet (
Propionate 1.13 ppm 1.13 ppm
)
C3-Methyl 0.92 ppm 0.91 ppm Doublet

Diagnostic Insight: The presence of two broad singlets or a multiplet at 4.6—4.7 ppm confirms
the presence of true Rhodinyl Propionate. A triplet at 5.1 ppm indicates Citronellyl Propionate.

NMR Chemical Shifts (125 MHz, )
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Rhodinyl (a) Citronellyl (B)
Carbon Type Assignment

(ppm) (ppm)
Carbonyl (

174.6 174.6 Propionate Ester
)
Quaternary Alkene 145.2 131.3 C7 (a) vs C7 (B)
Terminal/Internal 110.5¢ 124.6 (

C8 (a) vs C6 (B)

Alkene

) )
Ester 62.8 62.9 c1
Propionate 27.6 27.6

Infrared Spectroscopy (FT-IR)

IR is useful for rapid functional group verification but less effective for quantification of isomers
than NMR.

e Carbonyl Stretch (

): Strong band at 1735-1740 cm~* (Characteristic of saturated aliphatic esters).

e C-O Stretch: Strong bands at 1180-1200 cm™1,
» Isomer Differentiation Region:
o Rhodinyl (a): Distinct absorption at 890 cm~1 (Out-of-plane bending of terminal

) and 1645 cm~1 (
stretch).[1]

o Citronellyl (B): Absorption at 830—840 cm~1 (Trisubstituted alkene) and weak 1670 cm~1
band.
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Mass Spectrometry (EI-MS)

In Electron lonization (70 eV), the molecular ion (

) is weak. The fragmentation is driven by the loss of the propionic acid moiety and the stability
of the terpenoid carbocations.

Fragmentation Logic

e Molecular lon: m/z 212 (Trace/Weak).
e Primary Elimination: Loss of Propionic Acid (

, 74 Da).

o m/z 138 (Rhodinyl/Citronellyl hydrocarbon cation,
).
e Terpenoid Fragmentation:
o The

ion undergoes allylic cleavage.

o Base Peak:m/z 69 (Isoprenyl cation,
). This is dominant in both isomers but often sharper in the
-isomer due to the pre-formed isopropylidene group.
o Characteristic lons: m/z 41, 55, 81, 95 (Typical terpene pattern).
e Acylium lon:m/z 57 (
) and m/z 29 (

).

Fragmentation Pathway Diagram
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The following diagram illustrates the primary fragmentation pathways for Rhodinyl Propionate
under EI-MS conditions.

Isoprenyl Cation
[C5H9J+
m/z 69 (Base Peak)

Allylic Cleavage

McLafferty / 1,2-Elimination Bl Caimn
(- Propionic Acid) [C10H18]+ ..................
P miz 138 .

Propionyl Cation ~ m/z 81
[C3H50]+
m/z 57

Molecular lon
[C13H2402]+
m/z 212

Alpha Cleavage

Click to download full resolution via product page

Caption: Primary Electron lonization (EIl) fragmentation pathway for Rhodinyl Propionate,
highlighting the dominant loss of propionic acid and formation of the m/z 69 base peak.

Analytical Workflow for Authentication

To certify a sample as "Rhodinyl Propionate” (High Alpha), follow this logic gate:
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Unknown Sample

Step 1: FT-IR Analysis
Check 1740 cm-1 (Ester)

'

Step 2: 1H NMR (CDCI3)
Focus on 4.5 - 5.2 ppm

Isomer Determination

Signal A Only Signal B Only

Peaks at 4.6-4.7 ppm Triplet at 5.1 ppm
(Terminal =CH2) (Internal =CH-)
CONFIRMED RHODINYL CONFIRMED CITRONELLYL

Both Signals Present
CALCULATE RATIO

Click to download full resolution via product page

Caption: Decision matrix for distinguishing Rhodinyl (a) from Citronellyl () propionate using 1H
NMR markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Showing Compound Rhodinyl propionate (FDB016189) - FooDB [foodb.ca]

o To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of
Rhodinyl Propionate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089866/docs#comprehensive-spectroscopic-
characterization-of-rhodinyl-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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